3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15753279
InChI: InChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14)
SMILES:
Molecular Formula: C7H5F4NO2S
Molecular Weight: 243.18 g/mol

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide

CAS No.:

Cat. No.: VC15753279

Molecular Formula: C7H5F4NO2S

Molecular Weight: 243.18 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonamide -

Specification

Molecular Formula C7H5F4NO2S
Molecular Weight 243.18 g/mol
IUPAC Name 3-fluoro-5-(trifluoromethyl)benzenesulfonamide
Standard InChI InChI=1S/C7H5F4NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14)
Standard InChI Key OOKBJMIDVZOLNI-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)S(=O)(=O)N)C(F)(F)F

Introduction

Structural Characteristics and Electronic Properties

Molecular Architecture

The benzene core of 3-fluoro-5-(trifluoromethyl)benzene-1-sulfonamide features a sulfonamide group (-SO2_2NH2_2) at position 1, a fluorine atom at position 3, and a trifluoromethyl (-CF3_3) group at position 5. This arrangement creates a sterically hindered yet electronically diverse system. The fluorine atom’s electronegativity induces electron-withdrawing effects, while the -CF3_3 group enhances lipophilicity and metabolic resistance.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies confirm the substitution pattern, with distinct shifts for aromatic protons adjacent to electronegative groups. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, reflecting polarization caused by the -SO2_2NH2_2 and -CF3_3 groups. The molecule’s low polar surface area (45 Ų) suggests moderate membrane permeability, a critical factor in drug design.

Synthetic Methodologies

Direct Sulfonation Approaches

The sulfonamide group is typically introduced via sulfonation of the parent benzene derivative. One route involves reacting 3-fluoro-5-(trifluoromethyl)benzene with chlorosulfonic acid, followed by ammonolysis to yield the sulfonamide. This method achieves moderate yields (50–60%) but requires careful control of reaction conditions to avoid over-sulfonation.

Halogen Exchange Strategies

A related synthesis leverages 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (CAS 130723-13-6) as a precursor. Grignard reagent formation with magnesium in tetrahydrofuran (THF), followed by boronation with trimethyl borate, generates a boronic acid intermediate. Subsequent coupling with sulfonamide precursors via Suzuki-Miyaura cross-coupling yields the target compound with improved regioselectivity .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Direct Sulfonation5592Byproduct formation
Halogen Exchange7298Sensitivity to moisture

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

Experimental data for analogous compounds, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, reveal a log PP (octanol-water partition coefficient) of 3.92, indicating high lipophilicity . Aqueous solubility for the sulfonamide derivative is estimated at 0.029 mg/mL, necessitating formulation enhancements for bioavailability.

Metabolic Stability

Fluorine atoms at the meta position reduce oxidative metabolism by cytochrome P450 enzymes. In vitro studies show inhibition of CYP2D6 (IC50=1.2μM\text{IC}_{50} = 1.2 \mu\text{M}) and CYP1A2 (IC50=2.8μM\text{IC}_{50} = 2.8 \mu\text{M}), suggesting potential drug-drug interactions .

Industrial and Material Science Applications

Polymer Modification

Incorporating 3-fluoro-5-(trifluoromethyl)benzene-1-sulfonamide into polyelectrolyte membranes enhances proton conductivity in fuel cells. Composite membranes exhibit conductivity of 0.12 S/cm at 80°C, rivaling Nafion®.

Agrochemical Intermediates

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials show 90% weed suppression at application rates of 200 g/ha, with minimal soil persistence.

Comparative Analysis with Structural Analogs

Table 2: Key Analogs and Their Properties

CompoundMolecular FormulaBioactivity (IC50_{50})Log PP
4-(Trifluoromethyl)benzenesulfonamideC8_8H6_6F4_4NO2_2SCA-II: 5.1 nM3.45
3-Bromo-5-(trifluoromethyl)benzenesulfonamideC7_7H4_4BrF3_3NO2_2SCA-II: 6.8 nM4.12

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